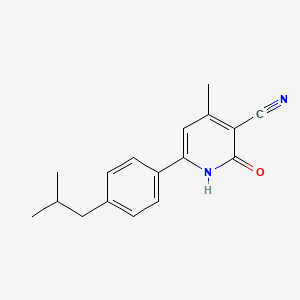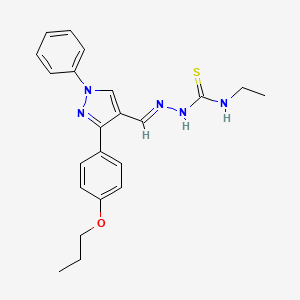![molecular formula C22H18N6O4 B12048340 1,3-dimethyl-7-(3-nitrophenyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B12048340.png)
1,3-dimethyl-7-(3-nitrophenyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-dimethyl-7-(3-nitrophenyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-7-(3-nitrophenyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. The starting materials often include substituted purines and nitrobenzene derivatives. The key steps in the synthesis may involve:
Nitration: Introduction of the nitro group to the aromatic ring.
Alkylation: Addition of methyl groups to the purine ring.
Cyclization: Formation of the imidazo[2,1-f]purine core through intramolecular reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization and chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-7-(3-nitrophenyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and strong acids or bases are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups to the aromatic rings.
Scientific Research Applications
1,3-dimethyl-7-(3-nitrophenyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Materials Science: Application in the development of organic semiconductors and other advanced materials.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-7-(3-nitrophenyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. The nitro group and the imidazo[2,1-f]purine core play crucial roles in its activity. The compound may interact with enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1,3-dimethyl-7-(3-nitrophenyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can be compared with other similar compounds such as:
1,3-dimethyl-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Lacks the nitro group, which may result in different chemical and biological properties.
1,3-dimethyl-7-(3-aminophenyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H18N6O4 |
|---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
2,4-dimethyl-6-(4-methylphenyl)-7-(3-nitrophenyl)purino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C22H18N6O4/c1-13-7-9-15(10-8-13)27-17(14-5-4-6-16(11-14)28(31)32)12-26-18-19(23-21(26)27)24(2)22(30)25(3)20(18)29/h4-12H,1-3H3 |
InChI Key |
JYZDEIKXICMTOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C5=CC(=CC=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



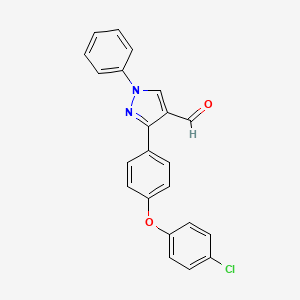
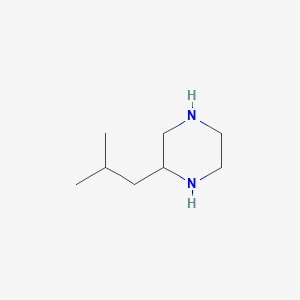


![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-{2-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B12048302.png)

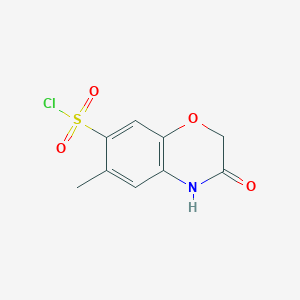
![Tert-butyl 2-[2-(bromomethyl)phenoxy]acetate](/img/structure/B12048316.png)
![ethyl 3-benzoylnaphtho[2,1-e]indolizine-1-carboxylate](/img/structure/B12048325.png)
![S-[1,1'-Biphenyl]-4-yl ethanethioate](/img/structure/B12048328.png)

